ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE

Description

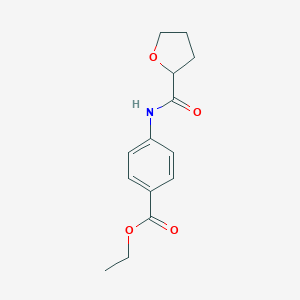

Ethyl 4-(oxolane-2-amido)benzoate is an ethyl ester derivative of benzoic acid featuring a para-substituted oxolane-2-amido group. Structurally, it consists of a benzoate core with an ethyl ester moiety and an amide-linked tetrahydrofuran (oxolane) ring at the 4-position. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs offer insights into its hypothetical properties and behavior.

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

ethyl 4-(oxolane-2-carbonylamino)benzoate |

InChI |

InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-7-11(8-6-10)15-13(16)12-4-3-9-19-12/h5-8,12H,2-4,9H2,1H3,(H,15,16) |

InChI Key |

COKARICRKNWXSI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with tetrahydro-2-furancarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of a lactone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid.

Scientific Research Applications

ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamidobenzamide Cores

The sulfonamidobenzamide (SABA) core, exemplified by SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate), shares a benzoate backbone but replaces the oxolane-amide with a sulfonamide linkage. SABA1 demonstrates potent antimicrobial activity, with a MIC of 0.45–0.9 mM against efflux-compromised E. coli . However, the oxolane substituent in Ethyl 4-(oxolane-2-amido)benzoate may confer greater lipophilicity, influencing membrane permeability and bioavailability .

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature heterocyclic substituents (pyridazine, isoxazole) linked via amino or thio groups . These heterocycles introduce aromatic nitrogen or sulfur atoms, enabling π-π stacking or hydrogen-bonding interactions. In contrast, the oxolane-amide group in the target compound lacks aromaticity but offers conformational flexibility due to its five-membered ring. Such structural differences could impact solubility and target selectivity in biological systems .

Amino-Substituted Ethyl Benzoates in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate, a co-initiator in resin cements, exhibits high reactivity in polymerization due to its strong electron-donating dimethylamino group. It achieves a higher degree of conversion (DC) than 2-(dimethylamino)ethyl methacrylate, with superior physical properties in resin matrices . The oxolane-amide group in this compound, being less electron-donating, might reduce polymerization efficiency but enhance stability in hydrophobic environments. This trade-off highlights the importance of substituent electronics in material design .

Table 1: Comparative Analysis of this compound and Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.